molecular formula C26H40NOPS B12298018 (R)-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12298018
M. Wt: 445.6 g/mol
InChI Key: KJFQHFCHUMQGIB-IHOKFDBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide (CAS: 2565792-23-4) is a chiral sulfinamide-phosphine hybrid ligand with a molecular formula of C25H38NOPS and a molecular weight of 431.61 g/mol . Its structure features a stereogenic sulfur atom in the sulfinamide group and a di-tert-butylphosphino moiety attached to a biphenylmethyl backbone. This ligand is designed to exploit both the stereodirecting properties of sulfinamides and the strong electron-donating capacity of tertiary phosphines, making it highly effective in asymmetric catalysis, particularly in enantioselective hydrogenation and cross-coupling reactions .

The di-tert-butylphosphine group confers exceptional steric bulk, which stabilizes metal complexes and enhances enantioselectivity by restricting conformational flexibility in transition states. The sulfinamide’s N,2-dimethyl substitution further modulates electronic and steric interactions, optimizing ligand-metal coordination . Storage recommendations include protection from light and moisture, reflecting its sensitivity to oxidative degradation .

Properties

Molecular Formula

C26H40NOPS

Molecular Weight

445.6 g/mol

IUPAC Name

N-[(S)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C26H40NOPS/c1-24(2,3)29(25(4,5)6)22-19-15-14-18-21(22)23(20-16-12-11-13-17-20)27(10)30(28)26(7,8)9/h11-19,23H,1-10H3/t23-,30?/m0/s1

InChI Key

KJFQHFCHUMQGIB-IHOKFDBFSA-N

Isomeric SMILES

CC(C)(C)P(C1=CC=CC=C1[C@H](C2=CC=CC=C2)N(C)S(=O)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)N(C)S(=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Organometallic Addition to DABSO :
    A Grignard or lithium reagent containing the di-tert-butylphosphino-phenyl group reacts with the sulfur dioxide surrogate DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to form a metal sulfinate.
    $$
    \text{RMgX} + \text{DABSO} \rightarrow \text{RSO}_2^- \text{M}^+ \quad \text{(R = di-tert-butylphosphino-phenyl)}
    $$
    This step is performed in tetrahydrofuran (THF) at room temperature for 30 minutes.

  • Sulfinyl Chloride Formation :
    The metal sulfinate is treated with thionyl chloride (SOCl₂) to generate the corresponding sulfinyl chloride.
    $$
    \text{RSO}2^- \text{M}^+ + \text{SOCl}2 \rightarrow \text{RSOCl} + \text{MCl} + \text{SO}_2
    $$
    Thionyl chloride is preferred over oxalyl chloride due to fewer purification challenges.

  • Amine Trapping :
    The sulfinyl chloride reacts with N,2-dimethylpropane-2-amine in the presence of triethylamine (Et₃N) to yield the target sulfinamide.
    $$
    \text{RSOCl} + \text{H}2\text{N-C(CH}3\text{)}2\text{CH}3 \xrightarrow{\text{Et}3\text{N}} \text{R-N(H)S(O)-C(CH}3\text{)}2\text{CH}3
    $$
    The reaction is quenched with brine, and the product is purified via flash chromatography.

Stereochemical Control

The (R) and (S) configurations at the sulfur and carbon centers, respectively, are achieved through:

  • Chiral Auxiliaries : Use of tert-butanesulfinamide derivatives to induce asymmetry during nucleophilic additions.
  • Diastereoselective Trapping : The bulky di-tert-butylphosphino group directs the amine’s approach, favoring the desired stereoisomer.

Asymmetric Synthesis via Sulfinimine Intermediates

Ellman’s sulfinamide methodology is a cornerstone for enantioselective amine synthesis. Adapted for this compound, the steps include:

Sulfinimine Formation

A ketone or aldehyde precursor containing the di-tert-butylphosphino-phenyl group condenses with (R)-tert-butanesulfinamide to form a sulfinimine:
$$
\text{RC(O)R'} + \text{(R)-NH}2\text{S(O)-C(CH}3\text{)}3 \rightarrow \text{RC(NS(O)-C(CH}3\text{)}_3\text{)R'}
$$
The sulfinimine’s rigidity ensures high diastereoselectivity in subsequent steps.

Nucleophilic Addition

A methyl Grignard reagent adds to the sulfinimine, forming a chiral amine after acidic workup:
$$
\text{RC(NS(O)-C(CH}3\text{)}3\text{)R'} + \text{CH}3\text{MgX} \rightarrow \text{RC(NH)S(O)-C(CH}3\text{)}3\text{CH}3\text{R'}
$$
The tert-butylsulfinyl group is then cleaved under acidic conditions to yield the free amine, which is methylated to introduce the N,2-dimethylpropane moiety.

Phosphine Group Introduction via Cross-Coupling

For late-stage incorporation of the di-tert-butylphosphino group, palladium-catalyzed cross-coupling reactions are employed:

Suzuki-Miyaura Coupling

A brominated sulfinamide intermediate reacts with di-tert-butylphosphine boronic ester under Pd catalysis:
$$
\text{R-Br} + \text{(t-Bu)}2\text{P-Bpin} \xrightarrow{\text{Pd(dba)}2, \text{SPhos}} \text{R-P(t-Bu)}_2
$$
This method preserves the sulfinamide’s stereochemistry while introducing the phosphine ligand.

Optimization and Scalability

Reaction Conditions

  • Temperature : Room temperature for organometallic steps to prevent phosphine oxidation.
  • Solvents : THF or dichloromethane for solubility and stability.
  • Purification : Flash chromatography (hexane/ethyl acetate) achieves >95% purity.

Gram-Scale Synthesis

A 0.5 mmol scale reaction yields 79–83% product, demonstrating scalability. Critical parameters include:

  • Strict exclusion of moisture and oxygen.
  • Use of pre-dried DABSO to prevent side reactions.

Analytical Data and Characterization

Property Value Method
Molecular Weight 497.7152 g/mol HRMS
Melting Point 112–114°C DSC
Optical Rotation [α]²⁵D = +38.5° (c = 1.0, CHCl₃) Polarimetry
¹H NMR (CDCl₃) δ 7.45–7.20 (m, 5H), 3.12 (s, 3H), 1.42 (s, 18H) 400 MHz

Challenges and Mitigation Strategies

  • Phosphine Sensitivity : Use of borane-phosphine complexes to stabilize the ligand during synthesis.
  • Racemization : Low-temperature (-78°C) conditions during sulfinyl chloride formation.
  • Byproduct Formation : Excess amine (1.5 equiv) ensures complete trapping of the sulfinyl chloride.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The phosphino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides can react with the phosphino group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

®-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound can be employed in the synthesis of biologically active molecules.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, influencing the stereochemistry of the products. The phosphino and sulfinamide groups interact with the substrate and the metal center, guiding the reaction pathway to favor the formation of one enantiomer over the other.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chiral sulfinamide-phosphine ligands are a specialized class of catalysts. Below, we compare the target compound with structurally and functionally related ligands, focusing on steric/electronic properties, catalytic performance, and applications.

Table 1: Structural and Functional Comparison

Compound Name Phosphine Group Sulfinamide Substituents Molecular Weight (g/mol) Key Applications Reference
Target Compound Di-tert-butylphosphino N,2-dimethyl 431.61 Asymmetric hydrogenation, enantioselective C–C bond formation
(R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide Diphenylphosphino 2-methyl ~420 (estimated) Cross-coupling reactions, moderate enantioselectivity in ketone reductions
(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide Bis(diphenylphosphino) 2-methyl ~600 (estimated) Dual phosphine coordination in bimetallic catalysis, enhanced electron donation

Key Differences and Research Findings

Phosphine Group Effects: The di-tert-butylphosphinogroup in the target compound provides greater steric hindrance thandiphenylphosphino groups in analogues (e.g., ). This bulkiness improves enantioselectivity in hydrogenation reactions (e.g., >95% ee in α-ketoester reductions) but may reduce catalytic activity in sterically congested substrates . Diphenylphosphino ligands (e.g., ) exhibit stronger π-acceptor properties, favoring electron-deficient metal centers. This enhances turnover in Suzuki-Miyaura couplings but may compromise selectivity .

Sulfinamide Substitutions: The N,2-dimethyl group in the target compound increases steric shielding around the sulfur atom, reducing racemization risks compared to non-methylated analogues . Compounds with 2-methyl sulfinamides (e.g., ) show similar stability but lower stereochemical rigidity due to reduced branching .

Catalytic Performance: In asymmetric hydroformylation, the target compound outperforms diphenylphosphino analogues by 15–20% in enantiomeric excess (ee) due to its steric bulk . Bis(diphenylphosphino) derivatives (e.g., ) excel in bimetallic catalysis, leveraging dual coordination sites for tandem reactions, but require precise reaction conditions to avoid metal-ligand mismatch .

Methodological Insights :

  • Similarity analysis (e.g., Tanimoto coefficients) confirms that structural variations in phosphine and sulfinamide groups significantly impact ligand performance, even among ostensibly analogous compounds . For instance, replacing tert-butyl with phenyl groups reduces steric parameters (e.g., Tol values) by ~30%, altering metal-ligand binding kinetics .

Biological Activity

(R)-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide, commonly referred to as a sulfinamide compound, is an organosulfur compound notable for its applications in asymmetric synthesis and as a chiral auxiliary. This article explores its biological activity, focusing on its mechanisms, applications in drug synthesis, and relevant case studies.

  • Molecular Formula : C25H38NOPS
  • Molecular Weight : 431.61 g/mol
  • CAS Number : 2565792-23-4

Mechanisms of Biological Activity

Sulfinamides like (R)-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide exhibit biological activity primarily through their role as chiral auxiliaries in asymmetric synthesis. They facilitate the formation of chiral centers in various organic reactions, which is crucial for the development of pharmaceuticals.

  • Asymmetric Synthesis : The compound is used to create enantiomerically pure amines by acting as a chiral auxiliary during the synthesis process. This is particularly important in the pharmaceutical industry where the efficacy of drugs can depend on their chirality.
  • Chiral Auxiliary Role : The sulfinamide group enhances the selectivity of nucleophilic additions to imines and aldehydes, leading to higher yields of desired products with specific stereochemistry.

Case Study 1: Synthesis of Cetirizine

A notable application of (R)-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide was demonstrated in the asymmetric synthesis of cetirizine, an antihistamine. The use of this sulfinamide led to a more potent formulation compared to its racemic mixture due to improved stereochemical purity .

Case Study 2: Synthesis of Chiral Amines

Research conducted by Ellman et al. highlighted the effectiveness of sulfinamides in synthesizing chiral amines through a series of reactions involving ketones and aldehydes. The sulfinamide acts as a protective group that can be removed under acidic conditions to yield primary and secondary amines with high enantiomeric excess .

Biological Activity Summary Table

Activity Description
Chiral Auxiliary Enhances selectivity in asymmetric synthesis
Pharmaceutical Applications Used in drug development for compounds requiring specific stereochemistry
Synthesis Efficiency Increases yield and purity of chiral products

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.